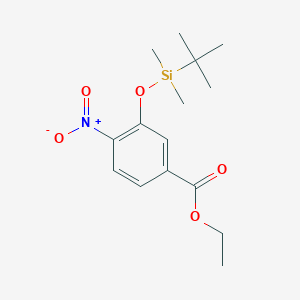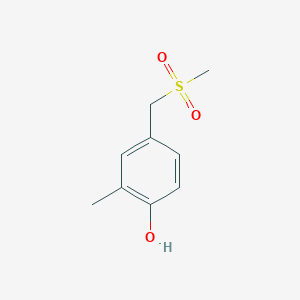
(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
The synthesis of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be achieved through several routes. One common method involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach is the addition of nitrenes to alkenes . For industrial production, advanced synthetic procedures are often required to obtain diastereo- and enantiomerically pure aziridines. Chiral catalysts are frequently employed to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions can occur with N-, O-, and S-nucleophiles . The reactivity of aziridines is primarily due to the high strain energy of the three-membered ring, which makes them highly reactive towards nucleophiles . Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are typically alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, aziridine derivatives have been explored for their anticancer properties . ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide, in particular, has shown potential as an immunomodulatory agent . It has also been investigated as an inhibitor of protein disulfide isomerases, which are enzymes involved in the folding of proteins in the endoplasmic reticulum . Additionally, aziridine derivatives are valuable building blocks in organic synthesis, serving as precursors for the synthesis of various nitrogen-containing compounds .
Wirkmechanismus
The mechanism of action of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide involves the inhibition of extracellular cysteine-containing proteins of cancer cells . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, leading to the inhibition of protein disulfide isomerases . This inhibition disrupts the proper folding of proteins, ultimately affecting the survival and proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be compared to other aziridine derivatives such as aziridine-2-carboxamide (Leakadine) and aziridine-2-carboxylic acid . While all these compounds share the aziridine ring structure, ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity . Other similar compounds include azimexon and imexon, which are also known for their anticancer properties .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-1-[(1S)-1-phenylethyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(11-7-5-4-6-8-11)15-9-12(15)13(16)14(2)17-3/h4-8,10,12H,9H2,1-3H3/t10-,12?,15?/m0/s1 |
InChI-Schlüssel |
DWNPWBWBFZVXEW-VLRKGOCCSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
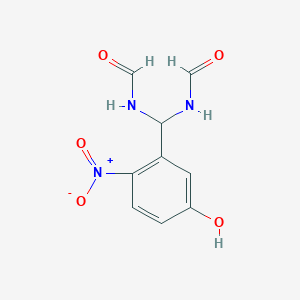
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
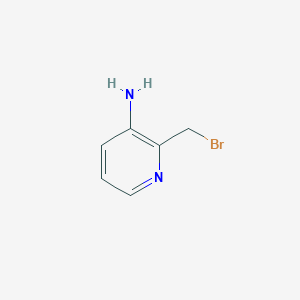
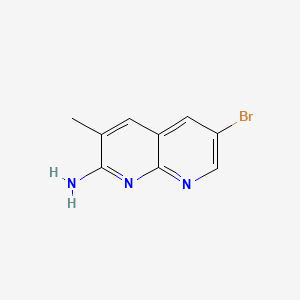
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)


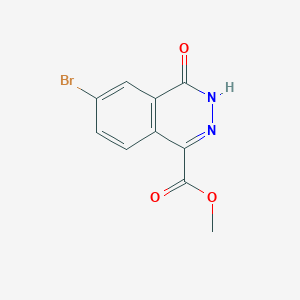
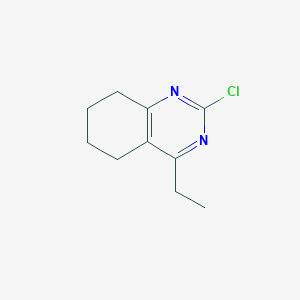
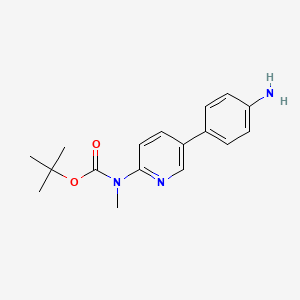
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
